Tributyl(trifluoroethenyl)stannane CAS 1426-65-9 properties
Tributyl(trifluoroethenyl)stannane CAS 1426-65-9 properties
An In-Depth Technical Guide to Tributyl(trifluoroethenyl)stannane (CAS 1426-65-9): Properties and Applications in Modern Synthesis
Introduction
Tributyl(trifluoroethenyl)stannane, with CAS number 1426-65-9, is a specialized organotin reagent that serves as a critical building block in modern organic synthesis.[1] Its structure, featuring a trifluorovinyl group attached to a tributyltin moiety, makes it a valuable precursor for introducing the trifluoroethenyl group into complex molecules. This guide provides a comprehensive overview of its chemical properties, safety considerations, and its primary application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. The presence of the fluorine atoms imparts unique electronic properties to the vinyl group, influencing the reactivity of the stannane and the characteristics of the resulting products. This document is intended for researchers and professionals in chemical synthesis and drug development who seek to leverage the unique reactivity of fluorinated organostannanes.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a reagent are foundational to its successful application in research and development.
Chemical Identity
| Identifier | Value |
| CAS Number | 1426-65-9[1] |
| Synonym(s) | tributyl(1,2,2-trifluorovinyl)stannane |
| Molecular Formula | C₁₄H₂₇F₃Sn |
| Molecular Weight | 371.07 g/mol |
| InChI Key | PWGPFNBKVNMDLK-UHFFFAOYSA-N |
Physicochemical Data
The data for Tributyl(trifluoroethenyl)stannane is not extensively published; however, properties can be inferred from related tributyltin compounds.
| Property | Value | Source/Note |
| Appearance | Colorless to pale yellow liquid | Based on typical appearance of similar organotin compounds[1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in most organic solvents | Based on related compounds[2] |
| Stability | Air and moisture stable for handling and storage[3][4] | Organotin reagents are generally known for their stability compared to other organometallics[3][4] |
Safety, Handling, and Storage
Organotin compounds are associated with significant health and environmental hazards.[1] Strict adherence to safety protocols is mandatory. The information below is based on data for closely related tributyltin compounds and should be considered a minimum standard.
Hazard Identification
Organotin compounds are classified as hazardous materials due to their toxicity upon inhalation, ingestion, or skin absorption.[5][6][7]
| Hazard Class | GHS Classification |
| Acute Toxicity | Toxic if swallowed (Category 3, Oral)[6][8], Harmful in contact with skin (Category 4, Dermal)[6][8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation[5][6][9] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure (STOT RE 1)[6][8] |
| Reproductive Toxicity | May damage fertility or the unborn child[6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[5][6] |
Recommended Handling Protocol
A self-validating system of engineering controls and personal protective equipment (PPE) is essential to mitigate exposure risks.
-
Engineering Controls : All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[5][9] Do not eat, drink, or smoke in the handling area.[6] Ensure all sources of ignition are removed.[10]
-
Disposal : Dispose of waste material and containers in accordance with local, state, and federal regulations for hazardous chemical waste.[5][6]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7] For long-term stability, storage in a refrigerator is recommended.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (e.g., triflate).[3][11] Tributyl(trifluoroethenyl)stannane is an ideal substrate for introducing a trifluoroethenyl moiety onto various molecular scaffolds.
Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The causality behind this cycle is the ability of the palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting into the carbon-halide bond to form a Pd(II) intermediate.[12]
-
Transmetalation : The trifluoroethenyl group (R²) is transferred from the tributyltin reagent to the palladium center, displacing the halide (X) and forming a new Pd(II) complex. This is often the rate-limiting step.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a trusted, self-validating methodology for a typical Stille cross-coupling reaction. The choice to use a phosphine ligand like PPh₃ is to stabilize the palladium catalyst, while the use of a non-polar solvent like toluene is ideal for solubilizing the reactants.
Materials:
-
Tributyl(trifluoroethenyl)stannane (1.0 equiv)
-
Aryl or vinyl halide/triflate (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Reagent Addition : Add the aryl or vinyl halide/triflate, followed by the anhydrous, degassed solvent (e.g., 10 mL per mmol of halide). Stir the mixture until all solids are dissolved.
-
Stannane Addition : Using a syringe, add Tributyl(trifluoroethenyl)stannane to the reaction mixture.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The choice of temperature is critical; higher temperatures increase the reaction rate but may lead to catalyst decomposition or side reactions.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting halide is a reliable indicator of completion.
-
Workup :
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ions form insoluble tributyltin fluoride, which can be removed by filtration through celite.[13] This step is crucial for product purity.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel to isolate the desired trifluoroethenyl-substituted compound.
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Spectroscopic and Analytical Characterization
-
¹H NMR : Protons on the butyl groups would appear in the upfield region (approx. 0.8-1.6 ppm). The vinyl proton would show complex coupling to the fluorine atoms and potentially to the tin isotopes.
-
¹³C NMR : Signals for the butyl carbons would be present, along with two distinct carbons for the vinyl group. The C-F and C-Sn couplings would be observable.
-
¹⁹F NMR : The three fluorine atoms would give rise to signals in the typical vinyl fluoride region, showing couplings to each other and to the vinyl proton. This is a key technique for confirming the structure.
-
¹¹⁹Sn NMR : A single resonance would confirm the tin environment.
-
IR Spectroscopy : Characteristic C=C and C-F stretching frequencies would be expected.
Conclusion
Tributyl(trifluoroethenyl)stannane is a highly valuable, albeit hazardous, reagent for the synthesis of complex fluorinated molecules. Its primary utility lies in the palladium-catalyzed Stille cross-coupling reaction, where it serves as a robust and efficient donor of the trifluoroethenyl group. The stability of the organostannane allows for a broad tolerance of functional groups, making it a powerful tool in drug discovery and materials science. Mastery of its handling, reaction conditions, and purification techniques is essential for leveraging its full synthetic potential.
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